(1H-Indazol-6-yl)methanamine hydrochloride

説明

BenchChem offers high-quality (1H-Indazol-6-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indazol-6-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

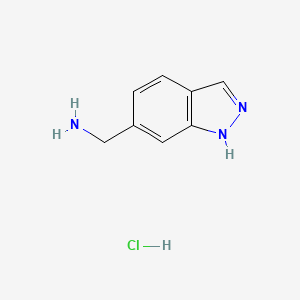

1H-indazol-6-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHQOHFFJXFXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743829 |

Source

|

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943845-79-2 |

Source

|

| Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of (1H-Indazol-6-yl)methanamine Hydrochloride

Topic: (1H-Indazol-6-yl)methanamine hydrochloride structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0 for 2HCl form) is a critical bicyclic heteroaromatic building block, frequently employed in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and fragment-based drug discovery (FBDD).[1] Its structural integrity relies on three pivotal attributes: regiochemistry (confirming substitution at C6), tautomeric state (1H- vs. 2H-indazole), and salt stoichiometry (mono- vs. dihydrochloride).

This guide provides a rigorous, self-validating workflow for the complete structural elucidation of this compound, moving beyond basic identity to definitive atomic-level validation.

Synthetic Context & Impurity Profiling

To elucidate the structure, one must understand the genesis of the molecule. The synthesis typically proceeds via the reduction of 1H-indazole-6-carbonitrile .

-

Primary Impurity Risk: Unreduced nitrile intermediates or over-reduced methylated byproducts.

-

Tautomeric Challenge: Indazoles exhibit annular tautomerism. While the 1H-tautomer is thermodynamically favored (

), the salt formation process can stabilize minor tautomers or induce specific crystal packing arrangements.

Analytical Strategy: The Elucidation Workflow

The following workflow ensures a "self-validating" dataset where orthogonal methods confirm the same structural hypothesis.

Figure 1: Step-wise structural elucidation workflow ensuring orthogonal validation of purity, connectivity, and solid-state form.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out isobaric impurities.

-

Method: ESI+ (Electrospray Ionization).

-

Theoretical m/z:

(for Free Base -

Observation: The salt will dissociate in the MS source. You will observe the protonated parent ion.

-

Validation Check: Look for the characteristic chlorine isotope pattern (

ratio of 3:1) if the salt is analyzed via direct infusion, though usually, the chloride is lost in positive mode. Use Ion Chromatography (IC) for quantitative chloride determination (Theoretical Cl content: 19.3% for mono-HCl, 32.3% for di-HCl).

NMR Spectroscopy: The Core Elucidation

Objective: Establish regiochemistry (C6 substitution) and tautomeric preference.

Solvent Choice: DMSO-d6 is mandatory.

-

Why? It solubilizes the polar hydrochloride salt and slows down the exchange of the labile indazole NH proton, allowing it to be observed as a broad singlet (often >12 ppm).

1H NMR Assignment (400+ MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH (Ring) | 12.8 - 13.2 | Broad s | 1H | Labile indazole NH (1H-tautomer). |

| H3 | 8.05 - 8.10 | s | 1H | Characteristic "singlet" of the pyrazole ring. |

| H4 | 7.75 - 7.80 | d ( | 1H | Ortho-coupling to H5. |

| H7 | 7.50 - 7.60 | s (or weakly coupled) | 1H | Meta-coupling to H5; adjacent to N1. |

| H5 | 7.10 - 7.20 | dd | 1H | Coupled to H4 (ortho) and H7 (meta). |

| NH3+ | 8.20 - 8.60 | Broad s | 3H | Ammonium headgroup (exocyclic). |

| CH2 | 4.10 - 4.20 | q or s | 2H | Benzylic methylene. |

Determining Regiochemistry (C6 vs. C4/C5)

The most common synthetic error is substitution at C5 or C4. You must prove the methylene group is attached to C6 .

The HMBC Logic (Heteronuclear Multiple Bond Correlation):

Run an HMBC experiment optimized for long-range coupling (

-

Target Correlation: Look for the cross-peak between the Methylene protons (

4.1) and the aromatic carbons. -

Proof of C6: The methylene protons should correlate to:

-

C6 (ipso): Strong correlation.[2]

-

C5 (ortho): Correlation to a carbon that has a proton with ortho coupling (H5).

-

C7 (ortho): Correlation to a carbon that has a proton with meta coupling (H7).

-

If the substituent were at C5 , the methylene would correlate to C4 (which couples to H3). In the C6 isomer, the methylene neighbors (C5/C7) do not couple strongly to H3.

Figure 2: NMR Correlation logic. The methylene group's environment confirms the 6-position by excluding coupling pathways unique to the 5-position.

Tautomerism & Salt Form

Indazoles exist in equilibrium between 1H and 2H forms.[3][4]

-

Solution State: In DMSO-d6, the 1H-tautomer is dominant.[4] This is evidenced by the chemical shift of C3 (approx 134 ppm for 1H-form vs 125 ppm for 2H-form) and N1/N2 shielding.

-

Solid State (HCl Salt):

-

Mono-hydrochloride: The exocyclic amine (

) is protonated first: -

Dihydrochloride: If excess HCl is used, the N2 of the indazole ring (

) can be protonated, disrupting aromaticity. This is less stable and hygroscopic. -

Differentiation: Elemental analysis (Cl %) or pH titration is required.

-

X-Ray Crystallography (The Gold Standard)

If the hydrochloride salt forms suitable crystals (slow evaporation from Methanol/Ethanol), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structure.

-

Key Parameter to Check: The location of the acidic proton on the indazole ring.

-

Expectation: The proton should be localized on N1 (1H-indazole), with the chloride ion hydrogen-bonded to the exocyclic ammonium group.

-

Refinement: Ensure the Flack parameter is checked if chiral impurities were suspected (not applicable here, but good practice).

References

-

Claramunt, R. M., et al. (2006).[5] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.[5] Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11319246, (1H-Indazol-6-yl)methanamine. Link

-

Vilar, S., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

-

Sigma-Aldrich. (n.d.). Product Specification: (1H-Indazol-6-yl)methanamine dihydrochloride.[1] Link

-

Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link

Sources

- 1. 267413-23-0|(1H-Indazol-6-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of (1H-Indazol-6-yl)methanamine Hydrochloride Interactions

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] (1H-Indazol-6-yl)methanamine, as a key derivative, presents a valuable opportunity for targeted drug design. This technical guide provides a comprehensive, in-depth framework for the in silico investigation of (1H-Indazol-6-yl)methanamine hydrochloride and its interactions with biological targets. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical methodological choices, offering field-proven insights for researchers, computational chemists, and drug development professionals. We will traverse the entire computational workflow, from initial target selection and ligand preparation to advanced molecular dynamics and pharmacophore modeling, with a steadfast focus on ensuring that each stage is a self-validating system to promote scientific integrity and reproducibility.

Foundational Concepts: The Ligand and the In Silico Paradigm

Profiling the Ligand: (1H-Indazol-6-yl)methanamine

The indazole ring system, a fusion of benzene and pyrazole, is a privileged structure due to its ability to engage in a wide array of biological interactions.[2] Derivatives have been developed as potent inhibitors of protein kinases, modulators of cytotoxic pathways, and antagonists for critical receptors like 5-HT3.[2][3] (1H-Indazol-6-yl)methanamine serves as a foundational building block for more complex molecules, and understanding its intrinsic properties is the first step in any computational study.

Table 1: Physicochemical Properties of (1H-Indazol-6-yl)methanamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₃ | [4] |

| Molecular Weight | 147.18 g/mol | [4] |

| IUPAC Name | (1H-indazol-6-yl)methanamine | [5] |

| CAS Number | 1086392-14-4 | [4] |

| Topological Polar Surface Area | 54.9 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 |[6] |

Note: The hydrochloride salt form is typically used to improve solubility and stability, a critical factor for experimental validation but computationally modeled by considering the protonated state of the primary amine at physiological pH.

The In Silico Strategy: Structure-Based vs. Ligand-Based Design

Computer-Aided Drug Design (CADD) provides a powerful framework for accelerating drug discovery by minimizing costs and time.[7][8] The choice of strategy is dictated by the available knowledge of the biological target.[9]

-

Structure-Based Drug Design (SBDD): Employed when the three-dimensional (3D) structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM).[10] Techniques like molecular docking and molecular dynamics fall under this category, allowing for the direct simulation of ligand-receptor interactions.[11]

-

Ligand-Based Drug Design (LBDD): Utilized when the target's 3D structure is unknown, but a set of molecules with known activity exists.[7] This approach leverages the chemical features of these known ligands to build predictive models, such as pharmacophores or Quantitative Structure-Activity Relationships (QSAR).[9]

This guide will primarily focus on an SBDD workflow, as it provides a more detailed, atomistic view of the binding interactions.

The Core Workflow: A Step-by-Step Technical Protocol

This section details a robust, multi-stage workflow for modeling the interaction of (1H-Indazol-6-yl)methanamine with a selected protein target. For this guide, we will use Polo-like kinase 4 (PLK4), a serine/threonine kinase implicated in several cancers and a known target for indazole-based inhibitors, as our example target.[12]

Workflow Stage 1: Target Protein Preparation

Causality: The quality of the initial protein structure is paramount for a successful docking simulation.[13] The goal is to prepare a biologically relevant, clean, and computationally tractable model of the receptor.

Protocol:

-

Obtain Crystal Structure: Download the 3D crystal structure of PLK4 from the Protein Data Bank (PDB). For this example, we select PDB ID: 5O4A. It is crucial to choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand in the binding site of interest, as this validates the pocket's druggability.[14]

-

Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., UCSF Chimera, PyMOL).

-

Remove Non-Essential Molecules: Delete all water molecules, ions, and co-solvents that are not known to be critical for binding. Rationale: Most water molecules are transient and would create unnecessary complexity. However, conserved water molecules that bridge interactions between a known ligand and the protein should be retained.[15]

-

Separate Chains: If the biological unit is a monomer, remove extraneous protein chains.

-

Inspect for Missing Residues/Atoms: Check the structure for missing loops or side-chain atoms. If these are in or near the binding site, they must be modeled using tools like MODELLER or the loop modeling tools within your software suite.[11]

-

-

Protonation and Charge Assignment:

-

Add Hydrogen Atoms: Add polar hydrogen atoms to the protein.

-

Assign Protonation States: Predict the protonation states of ionizable residues (His, Asp, Glu, Lys) at a physiological pH (e.g., 7.4). This is a critical step, as the hydrogen bonding network depends on correct protonation.[15]

-

Assign Partial Charges: Apply a molecular force field (e.g., AMBER, CHARMM) to assign partial charges to all atoms. This is essential for the scoring function to calculate electrostatic interactions.[16]

-

-

Final Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. The backbone should be constrained to preserve the experimentally determined conformation.

Workflow Stage 2: Ligand Preparation

Causality: The ligand must be represented in its lowest energy 3D conformation and with the correct charge distribution to ensure that the docking algorithm samples biologically relevant poses.

Protocol:

-

Generate 2D Structure: Draw (1H-Indazol-6-yl)methanamine using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structure into a 3D conformation.

-

Protonation: For the hydrochloride salt, ensure the primary amine group (-CH2NH2) is protonated to -CH2NH3+, reflecting its state at physiological pH.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF).[17] Rationale: This step ensures the ligand's bond lengths, angles, and torsions are in a low-energy, realistic state before docking.

-

Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[3]

Workflow Stage 3: Molecular Docking Simulation

Causality: Molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[11] It is a search algorithm combined with a scoring function to rank the resulting poses.

Protocol (using AutoDock Vina as an example):

-

Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. The most reliable method is to center a grid box on the position of the co-crystallized ligand in the original PDB file. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand (typically 3-6 Å around the ligand).[14]

-

Run Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared protein receptor and ligand files as input, along with the grid box parameters.[3] Vina will perform a conformational search and generate a series of binding poses ranked by their scoring function (in kcal/mol).

-

Analysis of Results:

-

Binding Affinity: The top-ranked pose's score provides an estimate of the binding affinity. Lower negative values indicate stronger predicted binding.

-

Pose Examination: Visually inspect the top-ranked poses. A plausible pose will exhibit good shape complementarity with the pocket and form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Interaction Mapping: Analyze and map the specific interactions. For indazole derivatives targeting kinases, key interactions often include hydrogen bonds with the "hinge region" of the ATP binding site.[18]

-

Table 2: Hypothetical Docking Results for (1H-Indazol-6-yl)methanamine with PLK4

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | LEU-89, CYS-90 | Hydrogen Bond (Hinge) |

| 1 | -7.8 | VAL-27, ILE-155 | Hydrophobic Interaction |

| 1 | -7.8 | GLU-140 | Ionic/H-Bond (with -NH3+) |

| 2 | -7.5 | CYS-90 | Hydrogen Bond (Hinge) |

| 2 | -7.5 | ALA-40, LEU-152 | Hydrophobic Interaction |

| 3 | -7.1 | LEU-89 | Hydrogen Bond (Hinge) |

| 3 | -7.1 | PHE-151 | π-π Stacking |

Workflow Stage 4: Post-Docking Refinement with Molecular Dynamics (MD)

Causality: Docking provides a static snapshot of binding. Molecular Dynamics (MD) simulations introduce flexibility and solvent effects, offering a more realistic and dynamic view of the protein-ligand complex's stability and behavior over time.[19][20]

Protocol:

-

System Setup: Select the top-ranked docking pose as the starting structure.

-

Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

Minimization and Equilibration:

-

Perform energy minimization of the entire solvated system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a series of equilibration steps at constant temperature and pressure to allow the solvent to relax around the complex.

-

-

Production Run: Run the production MD simulation for a significant timescale (e.g., 50-100 nanoseconds) without restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.[21]

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. High occupancy of a hydrogen bond throughout the simulation confirms its stability.[21]

-

Ensuring Scientific Integrity: Model Validation

Causality: A computational model is only as valuable as its predictive power. Validation is not an optional step; it is essential for establishing the trustworthiness of the results.[22][23]

Validating the Docking Protocol

-

Re-docking (Self-Docking): The first sanity check is to extract the co-crystallized ligand from the PDB file and dock it back into the binding site. A reliable docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[15]

-

Enrichment Studies: To validate the scoring function's ability to distinguish true binders from non-binders, perform a virtual screening experiment.

-

Create a dataset containing known active inhibitors of your target and a much larger set of "decoys" (molecules with similar physicochemical properties but different topology, unlikely to bind). The DUD-E database is an excellent resource for generating decoys.[15]

-

Dock the entire library against the target.

-

A good docking protocol will rank the known actives significantly higher than the decoys. This can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve area under the curve (AUC).[24]

-

Validating the MD Simulation

-

Convergence: The simulation must be run long enough to achieve convergence, meaning the system has adequately sampled its conformational space and key properties like RMSD and potential energy have stabilized.[19]

-

Comparison with Experimental Data: If available, compare simulation results with experimental data. For example, RMSF values can be compared to B-factors from the PDB file to see if the model correctly identifies flexible regions.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-step in silico workflow for analyzing the interactions of (1H-Indazol-6-yl)methanamine hydrochloride. By following a structured approach that emphasizes the reasoning behind each step and incorporates robust validation, researchers can generate high-confidence models of molecular recognition. These models are invaluable for guiding the rational design of more potent and selective derivatives, predicting potential off-target effects, and ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic. The continued advancement of computational power and simulation algorithms will only enhance the precision and predictive power of these methods, solidifying their indispensable role in modern drug discovery.[8]

References

-

ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(1), 136-145. Retrieved from [Link]

-

Sadybekov, A., & Katritch, V. (2017). Computer-Aided Drug Design Methods. In Methods in Molecular Biology (Vol. 1647, pp. 43-57). Humana Press. Retrieved from [Link]

-

Patsnap. (2025, May 21). What are computational methods for rational drug design? Patsnap Synapse. Retrieved from [Link]

-

AboutScience. (2022, December 22). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. AboutScience. Retrieved from [Link]

-

Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 177-187. Retrieved from [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved from [Link]

-

Wang, Z., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling, 27(6), 767-776. Retrieved from [Link]

-

Polanski, J. (2009). Receptor dependent multidimensional QSAR for modeling drug--receptor interactions. Current medicinal chemistry, 16(25), 3243–3257. Retrieved from [Link]

-

ACS Publications. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

-

Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Retrieved from [Link]

-

Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. Retrieved from [Link]

-

Eman Research Publishing. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]

-

El-Gohary, N. A. M., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315180. Retrieved from [Link]

-

ResearchGate. (2024, March 6). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]

-

MDPI. (2023, May 5). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. International Journal of Molecular Sciences. Retrieved from [Link]

-

MDPI. (2025, May 16). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. Retrieved from [Link]

-

Dror, R. O., et al. (2012). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Annual Review of Biophysics, 41, 429-452. Retrieved from [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 1989-2018. Retrieved from [Link]

-

MDPI. (2024, November 13). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shrivastav, P., et al. (2025, April 17). In Silico Modeling of Drug–Receptor Interactions for Rational Drug Design in Neuropharmacology. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

-

VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]

-

In silico Drug Design tools. (2018, April 5). Directory of in silico Drug Design tools. Retrieved from [Link]

-

Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved from [Link]

-

Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

-

Singh, S., et al. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 114-119. Retrieved from [Link]

-

Ekins, S., & Honeycutt, J. D. (2013). Applications and Limitations of In Silico Models in Drug Discovery. In In Silico Drug Discovery and Design (pp. 1-22). Humana Press. Retrieved from [Link]

-

MDPI. (2022, August 29). Applications of Molecular Dynamics Simulation in Protein Study. International Journal of Molecular Sciences. Retrieved from [Link]

-

Ellingson, S. R., & Smith, J. C. (2014). Practical Considerations in Virtual Screening and Molecular Docking. In Methods in Molecular Biology (Vol. 1184, pp. 245-263). Humana Press. Retrieved from [Link]

-

PubChem. (n.d.). (1-methyl-1h-indazol-6-yl)methanamine. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). (1-Methyl-1H-indazol-6-yl)methanamine HCL. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1H-indol-6-yl)methanamine. Retrieved from [Link]

-

Geris, L., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. CPT: Pharmacometrics & Systems Pharmacology, 9(5), 243-246. Retrieved from [Link]

-

Frontiers. (2021). Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. Frontiers in Endocrinology. Retrieved from [Link]

-

Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

PubChem. (n.d.). (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

-

MDPI. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Molecules, 27(15), 4991. Retrieved from [Link]

-

Hou, D., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320490. Retrieved from [Link]

-

BindingDB. (n.d.). 6-(1H-indazol-6-yl)-N2-[1-methyl-1-(6-methyl-2-pyridyl)ethyl]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. 1086392-14-4|(1H-Indazol-6-yl)-methyl-amine|BLD Pharm [bldpharm.com]

- 5. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. publishing.emanresearch.org [publishing.emanresearch.org]

- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 17. journals.aboutscience.eu [journals.aboutscience.eu]

- 18. wjgnet.com [wjgnet.com]

- 19. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 22. vph-institute.org [vph-institute.org]

- 23. Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Predicted ADME Properties of (1H-Indazol-6-yl)methanamine Hydrochloride

Executive Summary

(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 267413-23-0, free base) represents a high-value "privileged fragment" in modern Fragment-Based Drug Discovery (FBDD). Structurally comprising a bicyclic indazole scaffold substituted with a benzylic primary amine, this compound serves as a critical building block for kinase inhibitors (e.g., VEGFR, CDK) and CNS-active agents.

This guide provides a comprehensive in silico ADME (Absorption, Distribution, Metabolism, Excretion) profile. Our analysis predicts this compound to possess high aqueous solubility and moderate-to-high blood-brain barrier (BBB) permeability , offset by high metabolic lability due to the primary amine handle.

Physicochemical Profile & Molecular Descriptors[1]

The hydrochloride salt form significantly enhances the aqueous solubility of the parent base, facilitating formulation for in vitro assays. The following properties are derived from consensus predictive models (SwissADME, pkCSM) and structural alerts.

Table 1: Key Physicochemical Descriptors

| Property | Value (Predicted) | Impact on ADME |

| Molecular Weight (MW) | 147.18 g/mol (Free Base) | High Permeability: Well below the 500 Da limit; suggests paracellular transport potential. |

| LogP (Lipophilicity) | 1.1 – 1.4 | Optimal: Balances solubility and membrane permeability. |

| TPSA | ~42 Ų | CNS Positive: < 90 Ų indicates high probability of BBB penetration. |

| pKa (Amine) | ~9.2 – 9.5 | Ionization: >99% protonated at pH 7.4. Requires active transport or paracellular drift. |

| pKa (Indazole NH) | ~13.8 | Neutral: Remains unionized at physiological pH. |

| H-Bond Donors/Acceptors | 2 / 2 | Rule of 5 Compliant: Excellent drug-likeness. |

Absorption: Solubility & Permeability[2][3][4]

Gastrointestinal Absorption

The compound is predicted to have High gastrointestinal (GI) absorption. The hydrochloride salt ensures rapid dissolution in the gastric environment.

-

Bioavailability Radar: The compound falls entirely within the pink area of the SwissADME radar, satisfying lipophilicity (XLOGP3), size, polarity (TPSA), and flexibility (Rotatable Bonds = 2) constraints.

-

Transport Mechanism: Due to the cationic nature of the primary amine at pH 7.4, passive transcellular diffusion may be rate-limited by charge. However, the small molecular size (MW < 200) allows for significant paracellular transport (between cells) in the gut epithelium.

Experimental Validation Protocol: PAMPA

To validate these predictions, a Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended.

Protocol 1: High-Throughput PAMPA (pH 7.4)

-

Preparation: Dissolve (1H-Indazol-6-yl)methanamine HCl in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

-

Donor Plate: Add 300 µL of diluted compound to the donor wells.

-

Acceptor Plate: Coat the PVDF membrane with 5 µL of 1% lecithin in dodecane. Add 200 µL of PBS to acceptor wells.

-

Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

-

Analysis: Quantify donor and acceptor concentrations using LC-MS/MS.

-

Calculation: Determine Effective Permeability (

) using the standard equation:

Distribution: CNS Penetration & Protein Binding[3][5]

Blood-Brain Barrier (BBB)

The indazole scaffold is a known CNS-penetrant pharmacophore.

-

Prediction: BBB Permeable .

-

Rationale: The TPSA (42 Ų) is well below the 90 Ų threshold for CNS drugs. While the protonated amine hinders passive diffusion, the "benzylic" nature often allows substrate recognition by choline transporters or organic cation transporters (OCTs).

Plasma Protein Binding (PPB)

-

Prediction: Low to Moderate (< 70% bound) .

-

Impact: High fraction unbound (

) leads to rapid distribution but also rapid clearance.

Metabolism: The Critical Liability

This section highlights the primary vulnerability of the compound. The "benzylic amine" motif is a metabolic "soft spot."

Metabolic Pathways

-

Oxidative Deamination (MAO-A/B): The primary amine is a prime substrate for Monoamine Oxidases (MAO). This converts the amine to an aldehyde, which is rapidly oxidized to the corresponding carboxylic acid (Indazole-6-carboxylic acid).

-

N-Acetylation: N-acetyltransferases (NAT1/NAT2) may acetylate the primary amine.

-

Glucuronidation: The N1-H of the indazole ring is susceptible to UDP-glucuronosyltransferases (UGTs), forming the N-glucuronide.

Visualization of Metabolic Fate[6]

Figure 1: Predicted metabolic pathways. The MAO-mediated oxidation to the carboxylic acid is the dominant predicted clearance route.

Toxicity & Safety Assessment

Structural Alerts

-

Benzylic Amine vs. Aniline: Crucially, this compound is a benzylic amine (amine attached to CH2), not a primary aromatic amine (aniline). Therefore, it avoids the high genotoxicity/mutagenicity risks associated with aniline hydroxylation (methemoglobinemia).

-

hERG Inhibition: Low risk. The molecule lacks the lipophilic "tail" usually required for potent hERG channel blockade, though the basic amine is a pharmacophore feature.

AMES Test Prediction

-

Prediction: Negative .

-

Reasoning: Unlike anilines, benzylic amines are not typically bioactivated to DNA-reactive nitrenium ions.

Experimental Workflow for Validation

To confirm these in silico predictions, the following tiered workflow is authoritative.

Figure 2: Tiered experimental workflow for validating ADME predictions.

Protocol 2: Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (

-

Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C.

-

Cofactor: Initiate reaction with NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data: Plot ln(% remaining) vs. time. The slope

determines

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] [Link]

- Di, L., & Kerns, E. (2016).

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

PubChem. (2023). Compound Summary for CID 17221101, 1-(1H-Indol-6-yl)methanamine (Analogous Scaffold). [Link]

- Wan, H., et al. (2007). High-throughput screening of pKa values of pharmaceuticals by pressure-assisted capillary electrophoresis and mass spectrometry.

Sources

Methodological & Application

Synthesis of (1H-Indazol-6-yl)methanamine hydrochloride protocol

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (1H-Indazol-6-yl)methanamine hydrochloride , a critical pharmacophore in kinase inhibitor development (e.g., targeting VEGFR, PDGFR). Unlike generic procedures, this guide addresses the specific challenges of the indazole scaffold—specifically N1/N2 tautomerism and catalyst poisoning during metallation.

The protocol utilizes a "Protect-Activate-Reduce-Deprotect" strategy, ensuring high regioselectivity and yield. It begins with the commercially available 6-bromo-1H-indazole, proceeds through a palladium-catalyzed cyanation, and concludes with a controlled nitrile reduction and salt formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to circumvent the poor solubility of the free indazole and the competing reactivity of the N-H bond.

Core Logic:

-

N-Protection: The N1-H proton is acidic (

) and can quench organometallic reagents or coordinate to Pd catalysts. We employ Tetrahydropyranyl (THP) protection for its stability to basic cyanation conditions and facile acid lability. -

Cyanation: A Pd(0)-catalyzed Rosenmund-von Braun equivalent converts the aryl bromide to a nitrile.

-

Reduction: The nitrile is reduced to the primary amine.[1][2] Lithium Aluminum Hydride (

) is selected for complete reduction without partial hydrogenation to imines. -

Global Deprotection: Acidic hydrolysis concomitantly removes the THP group and forms the stable hydrochloride salt.

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol

Stage I: N-Protection (THP Installation)

Objective: Mask the indazole nitrogen to improve solubility and prevent catalyst interference.

Reagents:

-

6-Bromo-1H-indazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve 6-bromo-1H-indazole (e.g., 10.0 g, 50.7 mmol) in anhydrous DCM (100 mL). -

Addition: Add DHP (6.4 g, 76.1 mmol) followed by p-TsOH (0.96 g, 5.0 mmol).

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The N1-THP regioisomer is typically the major product (kinetic and thermodynamic preference).

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Flash chromatography (Silica gel, 0-20% EtOAc/Hexane).

Stage II: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile using non-toxic Zinc Cyanide.

Reagents:

-

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv) -

Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 equiv) -

DMF (Anhydrous, sparged with Argon)

Protocol:

-

Setup: Charge a pressure vessel or Schlenk flask with the protected bromoindazole (10.0 mmol),

(6.0 mmol), and -

Inertion: Evacuate and backfill with Argon (

). Add degassed DMF (40 mL). -

Reaction: Heat to 90°C for 12–16 hours. The solution typically turns from yellow to dark orange/black.

-

Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc and wash with

or saturated -

Purification: Flash chromatography (Silica gel, 10-30% EtOAc/Hexane).

-

Critical Note: Ensure complete removal of Pd residues, as they can interfere with the subsequent reduction.

-

Product: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbonitrile.

-

Stage III: Nitrile Reduction & Deprotection

Objective: Reduce the nitrile to the amine and cleave the THP group to isolate the HCl salt.

Reagents:

-

Nitrile Intermediate (1.0 equiv)

- (2.5 equiv) (2.0 M in THF)

-

THF (Anhydrous)

-

Workup: Fieser Reagents (

, 15% NaOH) -

Salt Formation: 4M HCl in Dioxane

Protocol:

-

Reduction:

-

Cool a solution of

(25 mmol) in THF (30 mL) to 0°C under Argon. -

Dropwise add the nitrile intermediate (10 mmol) dissolved in THF (20 mL).

-

Allow to warm to RT and stir for 2–4 hours. Caution: Exothermic.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL

-

mL

-

mL

-

mL

-

Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crude amine (N-protected).

-

-

Deprotection & Salt Formation:

-

Dissolve the crude amine in MeOH (10 mL).

-

Add 4M HCl in Dioxane (10 mL, excess).

-

Stir at RT for 2–4 hours (or heat to 50°C if THP hydrolysis is slow).

-

Isolation: The product often precipitates as the hydrochloride salt. If not, concentrate to dryness and triturate with Diethyl Ether or Acetone.

-

Filtration: Collect the off-white solid by filtration.

-

Process Workflow & Troubleshooting

Figure 2: Operational workflow with critical quality control checkpoints.

Analytical Specifications

Expected Data for (1H-Indazol-6-yl)methanamine Hydrochloride:

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Characteristic methylene singlet at ~4.1 ppm. | ||

| MS (ESI+) | Free base mass. | |

| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Hexane. |

Safety & Handling

-

Cyanide Hazard: Although

is non-volatile, it releases HCN upon contact with strong acid. Never mix the cyanation waste stream directly with the acidic deprotection waste. Treat cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal. -

LiAlH4: Pyrophoric. Reacts violently with water. Use Fieser workup for controlled quenching.

-

Indazoles: Bioactive scaffolds.[8][9][10] Handle with standard PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact.

References

-

Indazole Synthesis Overview: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activity."[8][9][10] European Journal of Medicinal Chemistry. Link

-

Palladium-Catalyzed Cyanation: Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides." Chemical Communications. Link (Note: Zn(CN)2 protocol is an adaptation of this principle).

-

Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link

-

Indazole Protection Strategies: Slade, D. J., et al. (2009). "Indazoles: Regioselective Protection and Alkylation." Journal of Organic Chemistry. Link

-

Fieser Workup Guide: "Work-up of Aluminum Hydride Reductions." University of Rochester, Not Voodoo. Link

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Definitive Purification of (1H-Indazol-6-yl)methanamine Hydrochloride via Optimized Recrystallization

An Application Note for Drug Development Professionals

Abstract

(1H-Indazol-6-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic agents. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and scalability of the final Active Pharmaceutical Ingredient (API). Impurities introduced at this stage can propagate through subsequent synthetic steps, leading to costly downstream purification challenges and significant regulatory risks.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of (1H-Indazol-6-yl)methanamine hydrochloride using recrystallization. We move beyond a simple list of steps to explain the underlying chemical principles, offering a robust framework for solvent system selection, execution, and analytical validation. This guide is designed for researchers, chemists, and drug development professionals dedicated to establishing unimpeachable quality standards from the foundational stages of API manufacturing.

The Strategic Importance of Intermediate Purification

In pharmaceutical development, the quality of an API is fundamentally linked to the quality of its precursors. (1H-Indazol-6-yl)methanamine, as a primary amine fused to a heterocyclic indazole core, is a polar molecule that is typically handled as a hydrochloride salt to improve its stability and handling characteristics.[3] However, its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and isomers.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid crystalline compounds.[4] It is an equilibrium-based separation method that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] A successful recrystallization protocol not only removes impurities but also provides the product with a uniform and desirable crystal habit, which can be advantageous for formulation and bioavailability.

Visualizing the Purification Workflow

The entire process, from crude starting material to a validated, high-purity product, can be visualized as a logical sequence of operations. Each stage is a critical control point for achieving the desired purity.

Caption: Workflow for the purification and validation of (1H-Indazol-6-yl)methanamine hydrochloride.

Part I: Solvent System Selection - The Foundation of Purity

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while impurities should remain soluble at all temperatures.[5]

As an amine hydrochloride salt, our target compound is highly polar and capable of forming strong hydrogen bonds. This dictates that polar solvents will be the most effective.

Rationale for Solvent Candidates

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are excellent starting points. Their hydroxyl groups can effectively solvate the hydrochloride salt. Water is also a candidate due to its high polarity, but its high boiling point and strong solvating power might make it difficult to remove and could lead to low recovery.[7]

-

Mixed Solvent Systems: When a compound is too soluble in one solvent (like methanol) even when cold, a mixed solvent system is employed.[8] This involves dissolving the compound in a "good" solvent and then carefully adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[9]

Protocol: Small-Scale Solvent Screening

Objective: To identify the optimal single or mixed solvent system for recrystallization.

Methodology:

-

Place approximately 20-30 mg of crude (1H-Indazol-6-yl)methanamine hydrochloride into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, acetone) dropwise at room temperature, vortexing after each addition.

-

Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed system.

-

-

If the solid is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation B: Note the volume of hot solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 30 mg).

-

-

Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

-

Observation C: The best solvent will yield a high quantity of crystalline precipitate. If no crystals form, try scratching the inside of the tube with a glass rod.

-

-

For Mixed Systems: Dissolve the compound in a minimal amount of a "good" hot solvent (from Observation A). Add a miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane) dropwise until persistent cloudiness (turbidity) is observed. Add one or two drops of the "good" solvent to redissolve the cloudiness, then proceed with cooling as in step 4.

Data Summary: Expected Solvent Behavior

| Solvent System | Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Commentary |

| Methanol | Polar Protic | Very High | Moderate to High | Likely too soluble for good recovery as a single agent. Excellent "good" solvent for a mixed system. |

| Ethanol | Polar Protic | High | Low to Moderate | A strong candidate for a single-solvent recrystallization.[10][11] |

| Isopropanol (IPA) | Polar Protic | Moderate | Low | An excellent candidate. Its lower polarity compared to ethanol often results in better recovery for hydrochloride salts.[9] |

| Ethanol/Ethyl Acetate | Mixed | High | Very Low | A classic polar/medium-polarity pair. The addition of ethyl acetate as an anti-solvent should significantly decrease solubility upon cooling. |

| Methanol/Diethyl Ether | Mixed | Very High | Very Low | Highly effective at forcing precipitation, but the low boiling point of ether requires careful handling to prevent boiling over. |

Part II: The Recrystallization Protocol

This protocol is designed for purifying approximately 5.0 g of crude material. Adjust volumes accordingly for different scales.

Safety Precautions: Wear appropriate PPE (lab coat, safety glasses, gloves). Handle all solvents in a well-ventilated fume hood. The target compound may be an irritant.[12]

Equipment:

-

Erlenmeyer flasks (50 mL and 100 mL)

-

Hotplate/stirrer

-

Condenser (optional, for volatile solvents)

-

Stemless glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and filter flask

-

Vacuum source

Protocol Steps:

-

Dissolution:

-

Place 5.0 g of crude (1H-Indazol-6-yl)methanamine hydrochloride into a 100 mL Erlenmeyer flask with a stir bar.

-

Add approximately 20 mL of isopropanol.

-

Heat the mixture to a gentle boil with stirring.

-

Continue to add isopropanol in small (1-2 mL) portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery of the product upon cooling.[7]

-

-

Decolorization & Hot Filtration (Perform only if necessary):

-

If the solution is highly colored or contains insoluble particulates, remove it from the heat.

-

Add a small amount (approx. 0.1-0.2 g) of activated charcoal to adsorb colored impurities.

-

Bring the solution back to a boil for 2-3 minutes.

-

Pre-heat a stemless glass funnel and a clean 100 mL Erlenmeyer flask on the hotplate.

-

Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask. Causality: This step must be performed quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel, which would drastically reduce the yield.[7][8]

-

-

Crystallization:

-

Cover the flask containing the clear, hot solution with a watch glass or inverted beaker.

-

Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals. Rapid cooling tends to trap impurities within a rapidly formed crystal lattice.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

-

Isolation & Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of ice-cold isopropanol.

-

Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

-

Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol. Causality: The wash solvent must be cold to remove the residual mother liquor (which contains the soluble impurities) without significantly re-dissolving the purified product crystals.

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

-

Transfer the crystalline solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Part III: Purity Validation - The Self-Validating System

Purification is only confirmed by analytical testing. The success of the recrystallization must be validated by quantitative data.[1]

Analytical Methods for Purity Assessment

| Analytical Method | Principle & Purpose | Acceptance Criteria |

| Melting Point | A pure crystalline solid has a sharp, defined melting point. Impurities depress and broaden this range.[13] | Sharp melting range, typically < 2 °C. |

| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity analysis in the pharmaceutical industry.[14] It separates the main compound from any residual impurities, allowing for precise quantification. | Purity ≥ 99.5% (by peak area). No single impurity > 0.1%. |

| ¹H NMR Spectroscopy | Provides structural confirmation of the compound. The absence of signals corresponding to known impurities confirms their removal. | Spectrum consistent with the structure of (1H-Indazol-6-yl)methanamine hydrochloride. Absence of impurity peaks. |

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is too close to or above the melting point of the solute.[8] The solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool again. |

| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. If unsuccessful, boil off some solvent to increase concentration and re-cool. |

| Very Low Recovery/Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with room-temperature solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath. Always wash crystals with ice-cold solvent. |

Conclusion

This application note details a systematic and scientifically-grounded protocol for the purification of (1H-Indazol-6-yl)methanamine hydrochloride. By following a logical workflow of solvent screening, meticulous execution, and rigorous analytical validation, researchers and drug development professionals can consistently produce this key intermediate with the high degree of purity required for pharmaceutical applications. This upstream focus on quality is a strategic investment that minimizes downstream risks, reduces costs, and accelerates the development timeline.

References

- Vertex AI Search. (n.d.). Crystallization. Google Cloud.

- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. American Chemical Society.

- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Google Cloud.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Introduction to Organic Laboratory Techniques.

- University of Toronto. (n.d.). Experiment 2: Recrystallization. UTSC.

- Millersville University. (n.d.). Recrystallization. Millersville University Chemistry Department.

- ChemBK. (2024, April 9). 1H-indazol-6-amine. ChemBK.

- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI News.

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

- Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH.

- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry.

- Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy. AJRC.

- BenchChem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI School of Physical Sciences.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. rubingroup.org [rubingroup.org]

- 7. athabascau.ca [athabascau.ca]

- 8. community.wvu.edu [community.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

- 11. ajrconline.org [ajrconline.org]

- 12. chembk.com [chembk.com]

- 13. moravek.com [moravek.com]

- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

Application Note: Advanced Analytical Methodologies for the Precise Quantification of (1H-Indazol-6-yl)methanamine Hydrochloride

Introduction

(1H-Indazol-6-yl)methanamine hydrochloride is a significant chemical entity, often utilized as a key building block in the synthesis of pharmacologically active molecules.[1] Its structural motif is found in compounds developed for various therapeutic areas, including oncology and neurological disorders.[1] Given its role in pharmaceutical development, the accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of (1H-Indazol-6-yl)methanamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reliable, adhering to principles outlined in the ICH Q2 (R1) guidelines for analytical method validation.[2]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C8H10ClN3 | Inferred from structure |

| Molecular Weight | 183.64 g/mol | Inferred from structure |

| Appearance | Likely a solid | General knowledge |

| Solubility | Soluble in methanol | [3] |

I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Reverse-phase HPLC is a powerful technique for the separation and quantification of polar and non-polar compounds. For (1H-Indazol-6-yl)methanamine hydrochloride, a C18 column is proposed to provide excellent separation from potential impurities.

Rationale for Method Selection

The indazole core possesses chromophores that allow for sensitive UV detection.[4][5] The use of a C18 stationary phase with a polar mobile phase is well-suited for the retention and separation of this moderately polar amine hydrochloride salt. A gradient elution is recommended to ensure the efficient elution of the main analyte while also separating any co-eluting impurities. The addition of an acid, such as formic acid, to the mobile phase helps to improve peak shape and reproducibility for amine-containing compounds by minimizing tailing.

Experimental Workflow: HPLC-PDA Analysis

Caption: Workflow for HPLC-PDA quantification of (1H-Indazol-6-yl)methanamine hydrochloride.

Detailed HPLC-PDA Protocol

1. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

2. Reagents and Materials:

-

(1H-Indazol-6-yl)methanamine hydrochloride reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Deionized water (18.2 MΩ·cm).

3. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Methanol/Water (50:50, v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

-

Sample Solution: Accurately weigh the sample, dissolve in the diluent to achieve a final concentration within the calibration range.[6]

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-18.1 min: 95-5% B18.1-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

5. System Suitability: Before sample analysis, inject a mid-concentration standard five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

6. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a primary method for quantification, especially for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Rationale for Method Selection

GC-MS provides structural information through mass fragmentation patterns, which is invaluable for positive identification.[7][8] The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity for quantitative analysis. Given the presence of a primary amine, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to improve thermal stability and reduce peak tailing.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification of (1H-Indazol-6-yl)methanamine hydrochloride.

Detailed GC-MS Protocol

1. Instrumentation:

-

GC system equipped with a split/splitless injector and a mass selective detector.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

-

(1H-Indazol-6-yl)methanamine hydrochloride reference standard.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Pyridine (anhydrous).

-

Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or another indazole derivative.

3. Preparation of Solutions and Derivatization:

-

Standard and Sample Preparation: Prepare solutions of the standard and sample in pyridine.

-

Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4. GC-MS Conditions:

| Parameter | Condition |

| Gas Chromatograph | |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantification |

5. Data Analysis: For quantification, use the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve of this ratio against the concentration of the standards.

III. UV-Vis Spectrophotometry

For rapid, high-throughput analysis where high selectivity is not required, UV-Vis spectrophotometry is a viable option.

Rationale for Method Selection

The aromatic indazole ring system exhibits strong UV absorbance.[5][9] This method is simple, cost-effective, and suitable for the quantification of the pure substance or in simple formulations.

Detailed UV-Vis Protocol

1. Instrumentation:

-

Double-beam UV-Vis spectrophotometer.

2. Reagents and Materials:

-

(1H-Indazol-6-yl)methanamine hydrochloride reference standard.

-

Methanol (spectroscopic grade).

3. Method:

-

Solvent Selection: Methanol is a suitable solvent.[3]

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the analyte in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax. Based on similar indazole structures, this is expected to be in the range of 250-310 nm.[4][5]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in methanol. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. The curve should be linear (R² > 0.999).

-

Sample Analysis: Prepare a solution of the sample in methanol with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Method Validation Strategy

All proposed methods should be validated according to ICH Q2 (R1) guidelines to ensure their suitability for their intended purpose.[2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note details three distinct and robust analytical methods for the quantification of (1H-Indazol-6-yl)methanamine hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (UV-Vis), high selectivity (HPLC-PDA), or confirmatory identification (GC-MS). Each protocol is grounded in established analytical principles for related indazole compounds and provides a solid foundation for method implementation and validation in a research or quality control setting.

References

- Benchchem.

- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...

- Design, Synthesis and Biological Evaluation of Deriv

- Vetuschi, C., et al. Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis.

- Boyd, S., et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.

- Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. PMC.

- 1H-indazol-6-amine - ChemBK. ChemBK.

- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed.

- Berden, G., Meerts, W. L., & Jalviste, E. Rotationally resolved ultraviolet spectroscopy of indole, indazole, and benzimidazole: Inertial axis reorientation in the S1 ( 1Lb)←S0 transitions.

- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF.

- (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3 | Chemical-Suppliers. Chemical-Suppliers.

- (1-methyl-1H-indazol-6-yl)methanamine hydrochloride; QC-2999. Chemrio.

- Polo, E., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.

- 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.

- 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433. PubChem.

- Analytical Methods.

- (1-methyl-1h-indazol-6-yl)methanamine. PubChemLite.

- (1H-Indazol-6-yl)-methyl-amine | 1086392-14-4. BLDpharm.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261. PubChem.

- 1h-indazol-6-amine | Sigma-Aldrich. Sigma-Aldrich.

- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.

- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.

- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. Benchchem.

- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.

- Roskar, R., & Trdan, T. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Amanote Research.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Note: (1H-Indazol-6-yl)methanamine hydrochloride – In Vitro Assay Development for Fragment-Based Lead Generation

Abstract

(1H-Indazol-6-yl)methanamine hydrochloride (CAS: 115754-21-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., VEGFR, ROCK, Aurora kinases). Its indazole core mimics the purine ring of ATP, while the C6-methanamine tail provides a critical vector for solubility and hydrogen bonding within the solvent-exposed regions of the binding pocket.